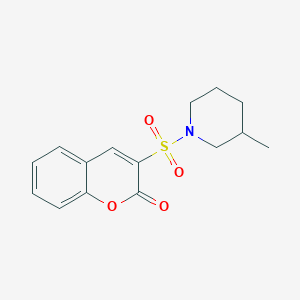

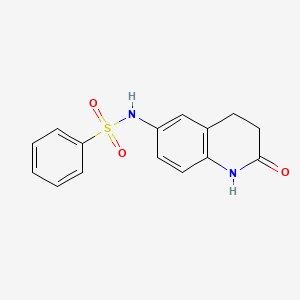

N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders . It is also an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

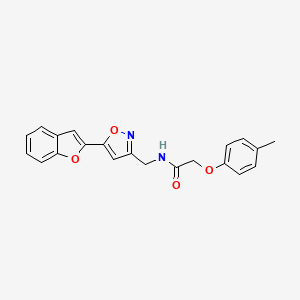

Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is complex and has been studied in various contexts. For example, the crystal structure of a similar compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved .科学研究应用

抗肿瘤活性

已合成N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺衍生物,并对其抗肿瘤活性进行了评估。像4-(2-氨基-3-氰基-4-(取代芳基)-5-氧代-5,6,7,8-四氢喹啉-1(4H)-基)苯磺酰胺这样的化合物在体外显示出显著的抗肿瘤活性,在某些情况下表现优于多柔比星等参考药物(Alqasoumi et al., 2010)。

结构分析

对N-环己基氨基甲酰-4-[2-(7-甲氧基-4,4-二甲基-1,3-二氧代-1,2,3,4-四氢异喹啉-2-基)乙基]苯磺酰胺等化合物进行了结构分析,显示出显著的分子内和分子间氢键相互作用。这些发现有助于理解对其生物活性至关重要的分子构象(Gelbrich et al., 2011)。

合成和化学行为

报道了N-苯磺酰基-2-羟基-1,2,3,4-四氢喹啉衍生物的合成,为这些化合物的化学行为和立体化学提供了见解。这些研究对于开发具有潜在生物应用的新化合物至关重要(Croce et al., 2006)。

抗微生物药剂

已合成含有磺酰胺基团的喹啉衍生物作为潜在的抗微生物药剂。这些化合物对革兰氏阳性细菌显示出有希望的活性,有助于开发新的抗微生物药物(2019)。

催化应用

含有芳香磺酰胺基团和吡啶环的半夹心钌配合物的研究,包括N-(喹啉-8-基-芳基)苯磺酰胺,显示出它们在转移氢化过程中的催化效率。这突显了这些化合物在催化中的潜力(Dayan et al., 2013)。

抗增殖剂

已合成并评估了N-(9-氧代-9H-黄酮-4-基)苯磺酰胺衍生物作为抗增殖剂。其中一些化合物对各种癌细胞系表现出显著的抗增殖活性,表明它们作为抗癌药物的潜力(Motavallizadeh et al., 2014)。

放射调节效应

含有苯磺酰胺基团的新喹唑啉衍生物显示出作为放射调节剂的潜力。它们在细胞中诱导抗氧化酶NAD(P)H:喹醌氧还蛋白酶1(NQO1)的能力表明它们在减少辐射诱导损伤中的应用(Soliman et al., 2020)。

抗HIV活性

已评估了苯磺酰胺基团的苯乙烯喹啉衍生物,包括N-(5-氯-8-羟基-2-苯乙烯喹啉-7-基)苯磺酰胺衍生物,作为HIV-1整合酶抑制剂的潜力,展示了该化合物在抗HIV治疗中的潜力(Jiao et al., 2010)。

Beta3肾上腺素受体激动剂

已探索含有苯磺酰胺基团的四氢异喹啉衍生物作为人类Beta3肾上腺素受体激动剂,其中一些化合物显示出显著的选择性和效力。这表明它们在治疗代谢性疾病中的潜力应用(Parmee et al., 2000)。

抗寄生虫药物引物

已合成并评估了1-苯磺酰基-1,2,3,4-四氢喹啉的抗原虫活性,将其确定为开发新的抗原虫药物的潜在引物骨架(Pagliero et al., 2010)。

作用机制

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells .

Mode of Action

As a PDE3A inhibitor, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide likely increases the concentration of cAMP within cells by preventing its breakdown . This can lead to a variety of effects depending on the specific cell type and the signaling pathways that are activated by cAMP .

Biochemical Pathways

These include pathways related to cell division, immune response, and the regulation of metabolic processes .

Result of Action

As a pde3a inhibitor, it may have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .

属性

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-15-9-6-11-10-12(7-8-14(11)16-15)17-21(19,20)13-4-2-1-3-5-13/h1-5,7-8,10,17H,6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQFJUXZUHUIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)